![molecular formula C20H23N5O3S B2957998 6-(tert-butylthio)-2-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one CAS No. 1040654-01-0](/img/structure/B2957998.png)
6-(tert-butylthio)-2-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
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Description
6-(tert-butylthio)-2-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C20H23N5O3S and its molecular weight is 413.5. The purity is usually 95%.
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Scientific Research Applications
Antioxidant Activity
Research has explored the antioxidant properties of compounds similar to 6-(tert-butylthio)-2-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one. A study by Novodvorskyi et al. (2020) synthesized derivatives of 8-(41-hydroxy-3R-benzylidenamino)-6-tertbutyl-8Н-[1,2,4]triazolo[4,3-b][1,2,4]triazine-7-ones and evaluated their antioxidant properties. The study found that the structure of these compounds influences their antioxidant activity, with certain derivatives exhibiting strong antioxidant properties (Novodvorskyi, Bahlai, Komarov, & Demchenko, 2020).
Antiproliferative Activity
Compounds with a similar structure have been studied for their antiproliferative activity. Ilić et al. (2011) synthesized a series of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives and evaluated their potential in inhibiting the proliferation of endothelial and tumor cells (Ilić, Ilaš, Liekens, Mátyus, & Kikelj, 2011).
Antihistaminic Activity
Gyoten et al. (2003) investigated a series of [1, 2, 4]triazolo[1, 5-b]pyridazines for their antihistaminic activity. These compounds were found to exhibit both antihistaminic activity and an inhibitory effect on eosinophil chemotaxis, which can be relevant in the treatment of allergic reactions (Gyoten, Nagaya, Fukuda, Ashida, & Kawano, 2003).
Molecular Structure Analysis
Sallam et al. (2021) conducted a study on a compound similar to 6-(tert-butylthio)-2-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one, focusing on its synthesis, molecular structure analysis, and Density Functional Theory calculations. This research contributes to the understanding of the chemical and physical properties of such compounds (Sallam, Mohammed, Al-Ostoot, Sridhar, & Khanum, 2021).
Coronary Vasodilating and Antihypertensive Activities
Sato et al. (1980) investigated 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems, including compounds structurally similar to the one , for their potential as coronary vasodilators and antihypertensive agents. This study highlights the potential cardiovascular applications of these compounds (Sato, Shimoji, Fujita, Nishino, Mizuno, Kobayashi, & Kumakura, 1980).
properties
IUPAC Name |
6-tert-butylsulfanyl-2-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3S/c1-13-5-6-15-14(11-13)23(9-10-28-15)18(26)12-24-19(27)25-16(21-24)7-8-17(22-25)29-20(2,3)4/h5-8,11H,9-10,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTWIEYDNQYAMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCN2C(=O)CN3C(=O)N4C(=N3)C=CC(=N4)SC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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